molecular formula C29H40O8 B14862099 (4R)-4-[(3S,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid

(4R)-4-[(3S,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid

Cat. No.: B14862099
M. Wt: 516.6 g/mol
InChI Key: ASPCIAWQVXVATP-LUSCLRTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lucidenic acid E involves multiple steps, starting from simpler triterpenoid precursors. The synthetic route typically includes oxidation, reduction, and esterification reactions. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of lucidenic acid E primarily relies on the extraction from Ganoderma lucidum. The extraction process involves drying and pulverizing the mushroom, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate lucidenic acid E .

Chemical Reactions Analysis

Types of Reactions

Lucidenic acid E undergoes various chemical reactions, including:

    Oxidation: Converts hydroxyl groups to carbonyl groups.

    Reduction: Reduces carbonyl groups to hydroxyl groups.

    Substitution: Involves the replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of lucidenic acid E, which may have different pharmacological properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of lucidenic acid E involves multiple molecular targets and pathways:

Properties

Molecular Formula

C29H40O8

Molecular Weight

516.6 g/mol

IUPAC Name

(4R)-4-[(3S,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C29H40O8/c1-14(8-9-21(34)35)16-12-20(33)29(7)22-17(31)13-18-26(3,4)19(32)10-11-27(18,5)23(22)24(36)25(28(16,29)6)37-15(2)30/h14,16,18-19,25,32H,8-13H2,1-7H3,(H,34,35)/t14-,16-,18?,19+,25-,27+,28+,29+/m1/s1

InChI Key

ASPCIAWQVXVATP-LUSCLRTCSA-N

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)CC4[C@@]3(CC[C@@H](C4(C)C)O)C)OC(=O)C)C)C

Canonical SMILES

CC(CCC(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)OC(=O)C)C)C

Origin of Product

United States

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